

# Troubleshooting signal loss in liquid xenon time projection chambers

Author: BenchChem Technical Support Team. Date: December 2025



# Technical Support Center: Liquid Xenon Time Projection Chambers

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with liquid xenon time projection chambers (LXe TPCs).

## **Troubleshooting Guides**

This section offers step-by-step guidance to diagnose and resolve common issues leading to signal loss in LXe TPCs.

## Issue 1: Reduced Charge Signal (S2) Amplitude or Complete Loss

A diminished or absent S2 signal is a critical issue, often pointing to a reduced number of ionization electrons reaching the gas phase for amplification.

### **Initial Checks:**

 High Voltage Status: Verify that the cathode, gate, and anode high voltage supplies are on and set to their nominal operating values. Check for any trips or unstable readings in the HV monitoring software.[1]

## Troubleshooting & Optimization





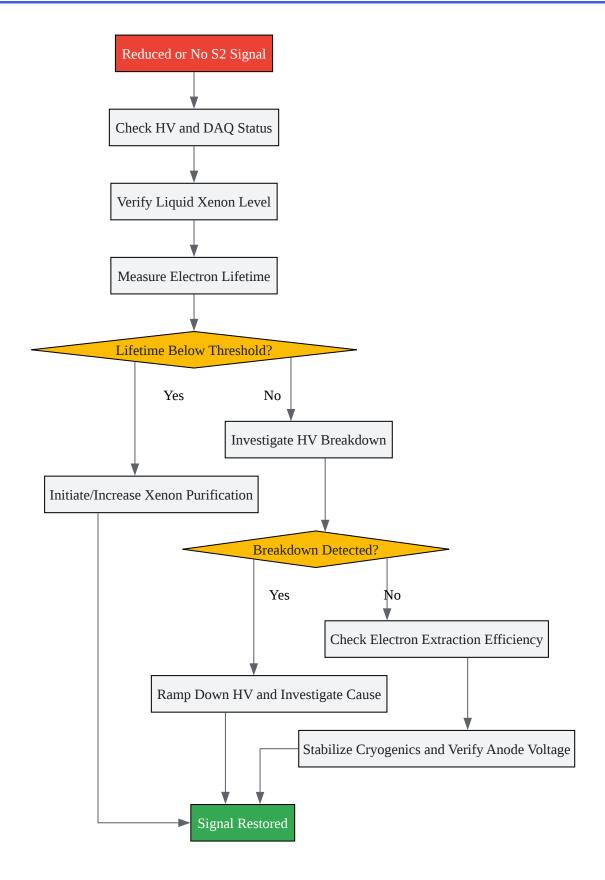
- Data Acquisition (DAQ): Ensure the DAQ system is running correctly and that the relevant channels for the top photosensor array are active and properly configured.
- Xenon Level: Confirm that the liquid xenon level is stable and at the correct height, with a
  distinct liquid-gas interface between the gate and anode electrodes.

### **Troubleshooting Steps:**

- Assess Electron Lifetime: A low electron lifetime is the most common cause of charge loss.
   This is due to electronegative impurities in the liquid xenon that capture drifting electrons.
  - Action: Measure the electron lifetime using a purity monitor or by analyzing the S2 signal attenuation as a function of drift time from a known calibration source.[3][4]
  - Solution: If the electron lifetime is below the required value for your detector's drift length (e.g., less than a few hundred microseconds for typical meter-scale TPCs), initiate or increase the rate of xenon purification.[5] This can be done through gas-phase purification with a hot getter or a more efficient liquid-phase purification system.[6][7]
- Check for High Voltage Breakdown: Electrical discharges in the TPC can create large, anomalous signals and disrupt the electric fields necessary for electron drift and extraction.

  [8]
  - Action: Monitor the photosensor and electrode readouts for sudden, large pulses of light or current that are not characteristic of particle interactions. Visually inspect the inside of the cryostat with internal cameras if available.[9]
  - Solution: If breakdowns are suspected, slowly ramp down the high voltages. Investigate
    potential causes such as impurities, issues with the HV feedthroughs, or damage to the
    electrodes. The stressed electrode area and surface finish are significant factors in
    breakdown events.[8][10]
- Investigate Electron Extraction Efficiency: Inefficient extraction of electrons from the liquid to the gas phase will directly reduce the S2 signal.
  - Action: Review the stability of the liquid level and the extraction field strength. Bubbles or an unstable liquid surface can hinder electron extraction.




## Troubleshooting & Optimization

Check Availability & Pricing

• Solution: Ensure stable cryogenic conditions to maintain a calm liquid surface. Verify the anode voltage is at its nominal setting to provide a sufficiently strong extraction field.

Logical Troubleshooting Flow for Charge Signal Loss





Click to download full resolution via product page

Caption: Troubleshooting workflow for S2 charge signal loss.



### Issue 2: Reduced Light Signal (S1) Amplitude

A decrease in the primary scintillation signal (S1) can compromise the energy reconstruction and the S2/S1 discrimination capabilities of the detector.

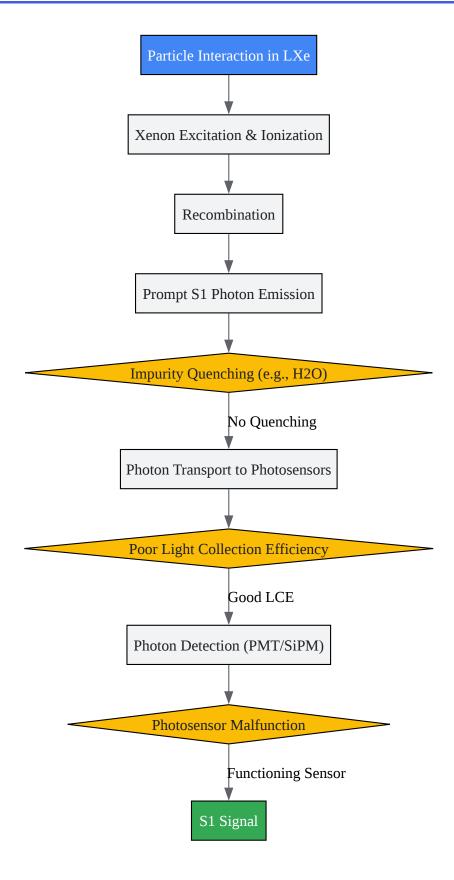
#### **Initial Checks:**

- Photosensor Status: Check the status of the photomultiplier tubes (PMTs) or silicon photomultipliers (SiPMs). Ensure they are powered and their individual channel readouts are functioning.
- Calibration Source: If using a calibration source, confirm it is deployed correctly and has sufficient activity.

### **Troubleshooting Steps:**

- Assess Xenon Purity: Certain impurities, particularly water vapor, can quench the scintillation light.[11]
  - Action: While electron lifetime is the primary measure of electronegative impurities, a reduction in light yield can indicate the presence of other contaminants.
  - Solution: Enhanced purification of the xenon, potentially with molecular sieves designed to remove water, may be necessary.
- Evaluate Light Collection Efficiency (LCE): Degradation of the TPC's internal reflective surfaces or issues with the photosensors can reduce the LCE.
  - Action: Measure the LCE using a uniformly distributed calibration source within the detector, such as Krypton-83m.[12] Analyze the position dependence of the S1 signal. A change in the LCE map over time can indicate a problem.
  - Solution: If a degradation in LCE is confirmed, this may point to a hardware issue within the TPC, such as delamination of the PTFE reflective panels. This is a more severe issue that may require warming up the detector for inspection.
- Inspect Photosensor Performance: Individual PMT or SiPM failure will lead to a loss of light collection.




## Troubleshooting & Optimization

Check Availability & Pricing

- Action: Analyze the hit patterns on the photosensor arrays. A consistently "dark"
   photosensor or region of the array points to a hardware failure. Check the dark count rates
   of individual channels; a sudden increase could indicate a failing sensor.[13]
- Solution: A faulty photosensor or its corresponding cabling/electronics will likely need to be replaced, which requires opening the detector.

Signaling Pathway and Potential Loss Points





Click to download full resolution via product page

Caption: S1 signal generation pathway with potential loss points.



## **Quantitative Data Summary**

The following tables provide typical values for key parameters in LXe TPCs. These can serve as a reference for expected performance.

Table 1: Achieved Electron Lifetimes in Major LXe TPC Experiments

| Experiment      | Electron Lifetime | Reference |
|-----------------|-------------------|-----------|
| XENONnT         | > 10 ms           | [6]       |
| LUX             | ~750 μs           | [14]      |
| LUX-ZEPLIN (LZ) | 5 - 8 ms          | [15][16]  |
| Xenoscope       | 664 ± 23 μs       | [17]      |

Table 2: Common Impurities and their Effects

| Impurity                   | Primary Effect | Notes                                                         | Reference |
|----------------------------|----------------|---------------------------------------------------------------|-----------|
| Oxygen (O <sub>2</sub> )   | Charge loss    | Highly electronegative, captures electrons.                   | [18]      |
| Nitrogen (N <sub>2</sub> ) | Light loss     | Reduces scintillation light yield.                            | [11]      |
| Water (H <sub>2</sub> O)   | Light loss     | Strong quencher of VUV scintillation light.                   | [11]      |
| Krypton (Kr)               | Background     | Radioactive <sup>85</sup> Kr<br>isotope is a beta<br>emitter. | [19]      |
| Radon (Rn)                 | Background     | Alpha-emitting daughters are a significant background.        | [19]      |



Table 3: Photosensor Characteristics at Cryogenic Temperatures

| Parameter                         | PMTs                                                                                 | SiPMs                                                                                      | Reference |
|-----------------------------------|--------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|-----------|
| Operating<br>Temperature          | Stable at LXe<br>temperatures (~175<br>K).                                           | Stable at LXe temperatures.                                                                | [20]      |
| Dark Count Rate                   | Generally lower than SiPMs at room temperature, decreases at cryogenic temperatures. | Higher than PMTs at room temperature, but significantly reduced at cryogenic temperatures. | [13][21]  |
| Photon Detection Efficiency (PDE) | Typically 20-35% for VUV photons.                                                    | Can achieve >25% PDE for VUV photons.                                                      | [22][23]  |
| Pros                              | Mature technology, low dark counts.                                                  | High PDE, compact, low radioactivity.                                                      | [20][23]  |
| Cons                              | Higher radioactivity,<br>bulky.                                                      | Higher dark counts<br>(though reduced when<br>cold), potential for<br>correlated noise.    | [13][20]  |

## **Experimental Protocols**

## Protocol 1: Measuring Electron Lifetime with a Purity Monitor

A purity monitor is a small drift chamber used to measure the concentration of electronegative impurities in liquid xenon by determining the electron lifetime.[3]

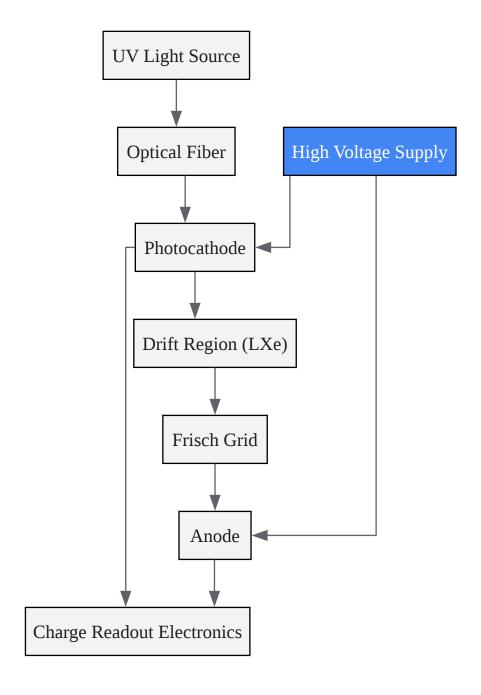
Methodology:

• Setup:



- A purity monitor typically consists of a cathode, a Frisch grid, a drift region, and an anode,
   all immersed in the liquid xenon to be tested.[3]
- A UV light source (e.g., a xenon flash lamp) is used to illuminate the photocathode,
   releasing a known quantity of electrons via the photoelectric effect.[3]

#### Procedure:


- Apply a drift voltage between the cathode and anode to create a uniform electric field in the drift region.
- Pulse the UV light source to generate a cloud of electrons at the cathode.
- The drifting electrons induce a current on the cathode as they move away from it, and on the anode as they approach it.
- Record the charge signals from both the cathode (Q\_cathode) and the anode (Q\_anode)
  using charge-sensitive amplifiers.

### • Data Analysis:

- The initial number of electrons is proportional to Q cathode.
- The number of electrons that survive the drift is proportional to Q anode.
- The electron lifetime (τ) can be calculated using the formula: Q\_anode = Q\_cathode \*
   exp(-t\_drift / τ) where t\_drift is the time it takes for the electrons to travel from the cathode
   to the anode.
- t\_drift can be determined from the known drift velocity of electrons in liquid xenon at the given electric field and the length of the drift region.

**Experimental Setup for Purity Measurement** 





Click to download full resolution via product page

Caption: Schematic of a purity monitor for electron lifetime measurement.

## **Protocol 2: Measuring Light Collection Efficiency (LCE)**

LCE is a measure of the detector's ability to collect the scintillation light produced by particle interactions.

Methodology:



### • Source Deployment:

 Introduce a calibration source that distributes uniformly throughout the active volume of the TPC. Metastable Krypton-83 (83mKr) is commonly used for this purpose.[12] 83mKr has a decay with two distinct energy depositions (32.1 keV and 9.4 keV), providing known energy peaks.

### Data Acquisition:

- Acquire data from the calibration source for a sufficient amount of time to accumulate high statistics across the entire detector volume.
- Record the S1 signals for each event, along with their reconstructed positions (x, y, z). The
   z-position is determined from the drift time between the S1 and S2 signals.[24]

### Data Analysis:

- For a known energy deposition from the calibration source (e.g., the 41.5 keV sum peak of <sup>83m</sup>Kr), plot the average S1 signal size as a function of the event's position (x, y, z).
- This creates a 3D map of the light collection within the TPC.
- The LCE map is then used to apply position-dependent corrections to the S1 signals of all events, ensuring a uniform detector response.[12]
- Any temporal changes in this map can indicate developing problems with the detector's optical properties.

## Frequently Asked Questions (FAQs)

Q1: My S2 signal has disappeared, but my S1 signal is still present. What is the most likely cause?

A1: This is a classic symptom of charge loss. The most probable cause is a decrease in the liquid xenon purity due to electronegative impurities, leading to a very short electron lifetime. The S1 signal is unaffected because it is produced promptly at the interaction site and does not depend on electron drift. The first step is to measure the electron lifetime and, if it is low, start xenon purification. Also, verify that your drift and extraction high voltages are on.







Q2: I see a gradual decrease in both my S1 and S2 signals over time. What could be the issue?

A2: A gradual decrease in both signals could point to a slow degradation of the xenon purity by an impurity that affects both light and charge, such as a small, continuous air leak. It could also indicate a problem with the cryogenic system that is causing a gradual change in the xenon density and temperature, affecting both scintillation and electron drift properties.

Q3: What are "electron trains" or "delayed single electron noise"?

A3: These are a source of background in LXe TPCs where single or few-electron signals are observed for a long time after an initial, larger energy deposition. The exact origin is still under investigation but is thought to be related to electrons being trapped and later released from the liquid-gas interface or from impurities.[25]

Q4: How can I distinguish between a faulty photosensor and a problem with the readout electronics?

A4: A good first step is to check the noise characteristics of the channel in question. If the channel is completely dead (no noise), it could be a problem with the power to the photosensor or a broken cable. If the channel is excessively noisy, it could be a failing photosensor or a problem with the preamplifier or digitizer. Swapping the readout channel with a known good one can help isolate the problem to either the photosensor and its cable or the subsequent electronics.

Q5: What is the purpose of a Frisch grid in a purity monitor?

A5: The Frisch grid is used to shield the anode from the moving charge cloud until the electrons are very close to it. This ensures that the signal induced on the anode is primarily from the charge collection and not from the motion of the charges throughout the drift volume, leading to a cleaner measurement of the collected charge.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Development of a Liquid Argon Purity Monitoring System ProQuest [proquest.com]
- 2. LXe purity monitor for the nEXO experiment APS Global Physics Summit 2025 [archive.aps.org]
- 3. lngs.infn.it [lngs.infn.it]
- 4. indico.sanfordlab.org [indico.sanfordlab.org]
- 5. london.ucdavis.edu [london.ucdavis.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. [2206.07854] Study of dielectric breakdown in liquid xenon with the XeBrA experiment [arxiv.org]
- 11. bo.infn.it [bo.infn.it]
- 12. Proportional scintillation in liquid xenon: demonstration in a single-phase liquid-only time projection chamber [arxiv.org]
- 13. PMT vs SiPM: A Photon Finish | Cytometry and Antibody Technology [voices.uchicago.edu]
- 14. indico.cern.ch [indico.cern.ch]
- 15. indico.global [indico.global]
- 16. indico.lip.pt [indico.lip.pt]
- 17. [2303.13963] Electron transport measurements in liquid xenon with Xenoscope, a large-scale DARWIN demonstrator [arxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. lz.ac.uk [lz.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. What are the effects of temperature on dark count rates in an SiPM (MPPC)? | Hamamatsu Photonics [hub.hamamatsu.com]
- 22. Characterization of Silicon Photomultiplier Photon Detection Efficiency at Liquid Nitrogen Temperature [arxiv.org]



- 23. detectors.fnal.gov [detectors.fnal.gov]
- 24. Time Projection Chamber XENONnT experiment [xenonexperiment.org]
- 25. infoscience.epfl.ch [infoscience.epfl.ch]
- To cite this document: BenchChem. [Troubleshooting signal loss in liquid xenon time projection chambers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12058602#troubleshooting-signal-loss-in-liquid-xenon-time-projection-chambers]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com